molecular formula C6H8O4 B13837561 5-Acetyl-5-hydroxyoxolan-2-one

5-Acetyl-5-hydroxyoxolan-2-one

Katalognummer: B13837561
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: JXNAMMFPYIDBFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-5-hydroxyoxolan-2-one is a cyclic compound with the molecular formula C6H8O4 It is a derivative of oxolan, a five-membered lactone ring, and contains both acetyl and hydroxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-5-hydroxyoxolan-2-one typically involves the reaction of 5-hydroxyoxolan-2-one with acetic anhydride under acidic conditions. The reaction proceeds through the acetylation of the hydroxy group, resulting in the formation of the desired compound. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-5-hydroxyoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxolan derivatives.

Wissenschaftliche Forschungsanwendungen

5-Acetyl-5-hydroxyoxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Acetyl-5-hydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxyoxolan-2-one: A precursor to 5-Acetyl-5-hydroxyoxolan-2-one, lacking the acetyl group.

    5-Acetyl-2-oxolanone: Similar structure but with different functional groups.

    5-Hydroxy-2-pentanone: Contains a hydroxy group but differs in the ring structure.

Uniqueness

This compound is unique due to the presence of both acetyl and hydroxy groups on the oxolan ring

Eigenschaften

Molekularformel

C6H8O4

Molekulargewicht

144.12 g/mol

IUPAC-Name

5-acetyl-5-hydroxyoxolan-2-one

InChI

InChI=1S/C6H8O4/c1-4(7)6(9)3-2-5(8)10-6/h9H,2-3H2,1H3

InChI-Schlüssel

JXNAMMFPYIDBFH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCC(=O)O1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.